molecular formula C10H7ClO B7905711 2-Chloronaphthalen-1-ol CAS No. 34390-12-0

2-Chloronaphthalen-1-ol

Cat. No. B7905711
CAS RN: 34390-12-0
M. Wt: 178.61 g/mol
InChI Key: WONRDHPFOHAWOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloronaphthalen-1-ol is a chemical compound with the molecular formula C10H7ClO . It has been studied as a potential therapeutic agent for autoimmune diseases .


Molecular Structure Analysis

The molecular structure of 2-Chloronaphthalen-1-ol consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted at one position by a chlorine atom and at another position by a hydroxyl group .


Physical And Chemical Properties Analysis

2-Chloronaphthalen-1-ol has a molecular weight of 178.61 g/mol . It has one hydrogen bond donor (the hydroxyl group) and one hydrogen bond acceptor (the oxygen atom in the hydroxyl group) . The exact mass is 178.0185425 g/mol .

Scientific Research Applications

  • Photocatalytic Decomposition : 2-Chloronaphthalene (2-CN) has been studied for its decomposition efficiency and mechanism in aqueous media using zero-valent iron (ZVI) assisted by TiO2 photodecomposition. This research is significant for understanding the degradation of persistent organic pollutants (Qi et al., 2019).

  • Inclusion Complex Studies : Research on the inclusion complexes between β-Cyclodextrin and 1-Chloronaphthalene in aqueous solutions provides insights into the molecular interactions and fluorescence characteristics of chloronaphthalenes (Hamai, 1999).

  • Extraction-Photometric Determination : Studies have explored the use of 1-(5-benzylthiazol-2-yl)azonaphthalen-2-ol in the extraction and photometric determination of cadmium(II), demonstrating its potential in analytical chemistry (Tupys & Tymoshuk, 2015).

  • Adsorption and Dehalogenation : The interaction of 2-chloronaphthalene with high carbon iron filings (HCIF) has been studied for adsorption, dehalogenation, and mass transfer limitations, contributing to the understanding of how such compounds interact with various materials (Sinha & Bose, 2007).

  • Molecular Structural Analysis : Research on the carbon-chlorine bond in chloronaphthalenes provides insights into their molecular structure and electronic properties, which is vital for understanding their chemical behavior (Ketelaar & Oosterhout, 1946).

  • Rotational Band Contour Analysis : Studies have analyzed the high-resolution electronic bands of 2-chloronaphthalene, providing data on the molecular geometry and electronic transitions, important for spectroscopic applications (Singh & Thakur, 1978).

  • Excimer Formation in Aqueous Solutions : Research on excimer formation of 1-chloronaphthalene in aqueous solutions containing γ-cyclodextrin or maltosyl-γ-cyclodextrin contributes to the understanding of molecular interactions in solutions (Hamai, 2005).

  • Physical Properties in Binary Mixtures : Studies on the density, viscosity, and speed of sound in binary mixtures of 1-chloronaphthalene with various alcohols contribute to the understanding of its physical properties in different solvent systems (Aminabhavi & Patil, 1998).

  • Thermodynamic Properties : Research on the molar heat capacities of 2-chloronaphthalene at various temperatures provides essential data for its thermodynamic properties (Miltenburg & Verdonk, 1991).

  • Atmospheric Oxidation Mechanism : Studies investigating the OH-initiated atmospheric oxidation mechanism of 1-chloronaphthalene enhance our understanding of its environmental impact and degradation pathways (Cui et al., 2018).

Future Directions

The potential of 2-Chloronaphthalen-1-ol as a therapeutic agent for autoimmune diseases is an interesting direction for future research . Further studies could explore its efficacy, safety, and mechanism of action in more detail.

properties

IUPAC Name

2-chloronaphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONRDHPFOHAWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00955945
Record name 2-Chloronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloronaphthalen-1-ol

CAS RN

606-40-6, 34390-12-0
Record name 1-Naphthalenol, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalen-1-ol, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034390120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloronaphthalen-1-ol
Reactant of Route 2
2-Chloronaphthalen-1-ol
Reactant of Route 3
2-Chloronaphthalen-1-ol
Reactant of Route 4
2-Chloronaphthalen-1-ol
Reactant of Route 5
Reactant of Route 5
2-Chloronaphthalen-1-ol
Reactant of Route 6
2-Chloronaphthalen-1-ol

Citations

For This Compound
4
Citations
PD Nahide, V Ramadoss… - European Journal of …, 2018 - Wiley Online Library
… 4-Bromo-2-chloronaphthalen-1-ol (5a): The following compound was obtained according to the general procedure for chlorination by using 4-bromo-1-naphtol in 73 % yield as withe …
AN Dinh, SM Maddox, SD Vaidya… - The Journal of …, 2020 - ACS Publications
We report a highly efficient ortho-selective electrophilic chlorination of phenols utilizing a Lewis basic selenoether catalyst. The selenoether catalyst resulted in comparable selectivities …
Number of citations: 16 pubs.acs.org
AN Dinh - 2020 - search.proquest.com
The functionalization of arenes and heterocycles via direct CH activation is a valuable tool in medicinal chemistry as it allows for the manipulation of a diversity of complex structures …
Number of citations: 4 search.proquest.com
I Žamarija - 2021 - edoc.ub.uni-muenchen.de
The 1-naphthol structural motif is found not only in several natural products but also in pharmacologically active compounds. Moreover, 1-naphthols represent valuable intermediates in …
Number of citations: 3 edoc.ub.uni-muenchen.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.